Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator in the treatment of asthma and other obstructive airway diseases. It is also utilized in some regions as a tocolytic agent, helping to suppress premature labor. The compound is administered through various routes, including oral tablets, intravenous injections, and inhalation methods. Its therapeutic applications are notable in countries like Switzerland and Russia, where it is marketed under the trade name Gynipral .
Hexoprenaline sulfate is classified as a small molecule drug and is part of the beta-adrenergic agonists category. It acts specifically on beta-2 adrenergic receptors, which are primarily located in the lungs and are responsible for bronchodilation. The chemical structure of hexoprenaline sulfate consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, with the molecular formula .
The synthesis of hexoprenaline sulfate involves several chemical reactions to construct its complex molecular framework. One common method includes the reaction of 3,4-dihydroxyphenyl-2-hydroxyethylamine with various alkylating agents to form the desired amine structure. The process typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.
The synthesis can be summarized as follows:
The analytical validation of synthesized hexoprenaline sulfate often employs techniques like high-performance liquid chromatography (HPLC) to confirm purity and concentration .
The molecular structure of hexoprenaline sulfate can be described by its IUPAC name: 4-{2-[(6-{[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino}hexyl)amino]-1-hydroxyethyl}benzene-1,2-diol. Its structural representation reveals multiple hydroxyl groups that contribute to its solubility and biological activity.
The compound features two aromatic rings connected by a hydroxyethylamine chain, which is critical for its interaction with beta-2 adrenergic receptors.
Hexoprenaline sulfate undergoes various chemical reactions that are important for its pharmacological efficacy:
Hexoprenaline exerts its effects by selectively stimulating beta-2 adrenergic receptors located on bronchial smooth muscle cells. This activation leads to:
The pharmacokinetic profile indicates a bioavailability of approximately 5–11% when taken orally, with an elimination half-life around 50 minutes .
Hexoprenaline sulfate is a solid at room temperature with a melting point between 222 °C and 228 °C. It exhibits low water solubility (0.199 mg/mL), which can impact its absorption when administered orally.
Key chemical properties include:
Hexoprenaline sulfate is primarily used in clinical settings for:
Hexoprenaline sulfate (C₂₂H₃₄N₂O₁₀S; molecular weight: 518.58 g/mol) is a synthetic β₂-adrenergic receptor agonist characterized by a symmetrical bisphenolic structure. The molecule consists of two catechol (1,2-benzenediol) rings linked via a hexamethylene chain (C6 alkyl spacer), with each ring substituted at the 4-position by an ethanolamine group (-CH(OH)CH₂NH-). The sulfate counterion neutralizes the two protonated amine groups, forming a stable salt [4] [10]. Key physicochemical properties include:
Table 1: Physicochemical Properties of Hexoprenaline Sulfate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₂H₃₄N₂O₁₀S | [10] |
Molecular Weight | 518.58 g/mol | [4] |
pKa | 8.7 | [3] |
LogP | 0.22 | [4] |
Melting Point | Not reported (decomposes) | - |
UV Absorption (λmax) | 280 nm | [3] |
The synthesis of hexoprenaline sulfate involves a multi-step sequence starting from catechol derivatives. A convergent route employs:
Isomeric variations arise from:
Hexoprenaline sulfate degrades via multiple pathways under stress conditions, as demonstrated by forced degradation studies using stability-indicating UPLC:
Table 2: Forced Degradation Products of Hexoprenaline Sulfate
Stress Condition | Major Degradants | Retention Time Shift (vs. API) |
---|---|---|
Acidic (pH 1.0) | Des-hydroxyhexoprenaline | -2.1 min |
Alkaline (pH 10.0) | Quinone derivatives | +1.8 min |
Oxidative (H₂O₂) | N-Oxides | -3.5 min |
Thermal (105°C) | Anhydrohexoprenaline | +0.9 min |
Solution stability is pH-dependent, with maximum stability observed at pH 3.0–5.0 (half-life >2 years at 25°C). Photodegradation occurs under UV light (λ>300 nm), necessitating storage in amber vials [3].
Due to its high polarity and protonated amine groups, hexoprenaline sulfate exhibits poor retention on conventional reversed-phase (C18) columns. Ion-pair chromatography (IPC) is essential for analytical separation, leveraging electrostatic interactions between the analyte and ion-pairing reagents:
Table 3: Ion-Pair Reagent Efficacy in Hexoprenaline Chromatography
Ion-Pair Reagent | Concentration (mM) | Retention Factor (k') | Peak Asymmetry |
---|---|---|---|
Octane-1-sulfonate | 10 | 4.2 | 1.1 |
Heptane-1-sulfonate | 10 | 3.0 | 1.3 |
Tetrabutylammonium | 5 | 2.8 | 1.8 |
None (0.1% TFA) | - | 0.9 | 2.5 |
Gradient elution (5→50% acetonitrile in 5 min) with sodium dihydrogen phosphate (5 mM) and octane-1-sulfonate (10 mM, pH 3.0) achieves baseline separation of hexoprenaline from its degradants on a Waters HSS T3 column [3] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7